REACTION_CXSMILES
|
C(OC1C2OC=2C=C([N+]([O-])=O)C=1C=C[N+]([O-])=O)C1C=CC=CC=1.[CH2:24]([O:31][C:32]1[C:42]([O:43][CH3:44])=[CH:41][CH:40]=[C:39]([N+:45]([O-])=O)[C:33]=1[CH:34]=[CH:35][N+]([O-])=O)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>>[CH2:24]([O:31][C:32]1[C:42]([O:43][CH3:44])=[CH:41][CH:40]=[C:39]2[C:33]=1[CH:34]=[CH:35][NH:45]2)[C:25]1[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=1
|
Name
|
2-benzyloxy-3-epoxy-6,β-dinitrostyrene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C[N+](=O)[O-])C(=CC2=C1O2)[N+](=O)[O-]
|
Name
|
2-benzyloxy-3-methoxy-6,β-dinitrostyrene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C[N+](=O)[O-])C(=CC=C1OC)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound is obtained
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=C2C=CNC2=CC=C1OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |